

Toxicological Profile of Chlorbufam and its Metabolites: An In-Depth Technical Guide

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Compound of Interest

Compound Name: Chlorbufam

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Abstract

Chlorbufam, a carbamate herbicide now largely considered obsolete, presents a toxicological profile characterized by its mode of action as a photosynthesis and cell division inhibitor. This technical guide provides a comprehensive overview of the available toxicological data for **Chlorbufam** and its principal metabolite, 3-chloroaniline. Due to its discontinued use, specific regulatory values such as the No-Observed-Adverse-Effect Level (NOAEL) and Acceptable Daily Intake (ADI) for **Chlorbufam** are not readily available in contemporary toxicological databases. This guide synthesizes existing data on its acute toxicity, metabolic pathways, and genotoxicity, alongside the known toxicological properties of its main breakdown product. The experimental protocols described are based on internationally recognized OECD guidelines, providing a framework for the methodologies that would have been employed in its toxicological assessment.

Quantitative Toxicological Data

The available quantitative toxicological data for **Chlorbufam** and its primary metabolite, 3-chloroaniline, are summarized below. It is important to note that due to **Chlorbufam**'s obsolete status, a complete dataset, including chronic toxicity and reproductive toxicity endpoints, is not available.

Table 1: Acute Toxicity of **Chlorbufam**

Test Substance	Species	Route of Administration	LD50 Value	Reference
Chlorbufam	Rat	Oral	2380 mg/kg	[1]

Table 2: Toxicological Data for 3-Chloroaniline

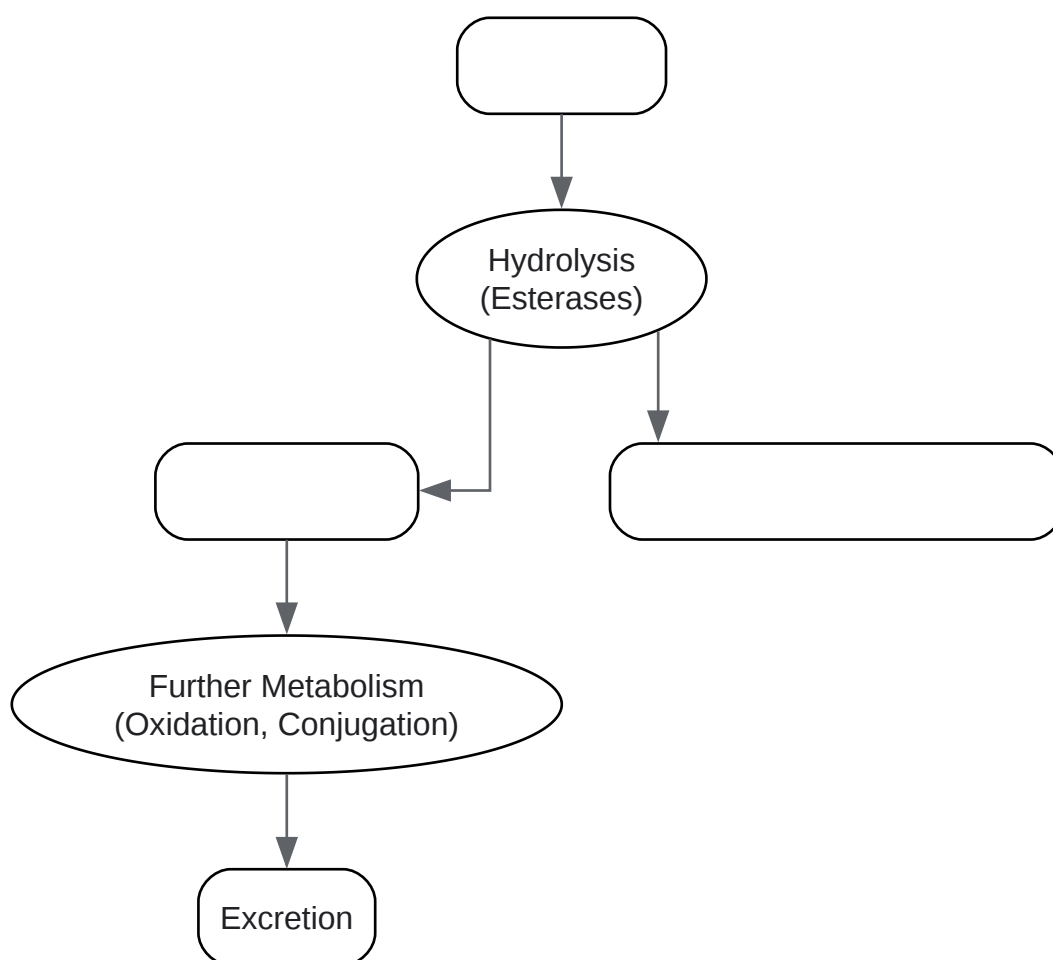
Endpoint	Species	Route of Administration	Value	Key Findings	Reference
Acute Toxicity (LD50)	Mouse	Oral	256 mg/kg bw	Clinical signs included methemoglobinemia.	
Repeated Dose Toxicity	Rat, Mouse	Gavage	-	The hematopoietic system was the primary target, causing hematotoxicity.	[2]
Genotoxicity	in vitro	-	Mixed	Mixed results in various assays, indicating weak or no genotoxic effects.	[2]
Carcinogenicity	Rat, Mouse	Feed/Gavage	Not Classified	Not classifiable as to its carcinogenicity to humans.	[3] [4]
Reproductive Toxicity	-	-	No Data Available	No specific data on reproductive toxicity was found.	

Metabolism

The metabolism of **Chlorbufam** is presumed to follow the general pathways observed for other carbamate pesticides, primarily involving hydrolysis and oxidation[5]. The initial and most significant metabolic step is the hydrolysis of the carbamate ester bond.

Metabolic Pathway of Chlorbufam

The primary metabolic pathway of **Chlorbufam** involves hydrolysis to form 3-chloroaniline and but-3-yn-2-ol. This is followed by the decomposition of the carbamic acid intermediate. Further metabolism of 3-chloroaniline can occur, though specific pathways for **Chlorbufam**'s but-3-yn-2-ol moiety are not well-documented. It is also presumed that, similar to the related compound chlorpropham, para-ring hydroxylation and side-chain oxidation can occur[6].



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Figure 1: Proposed Metabolic Pathway of **Chlorbufam**.

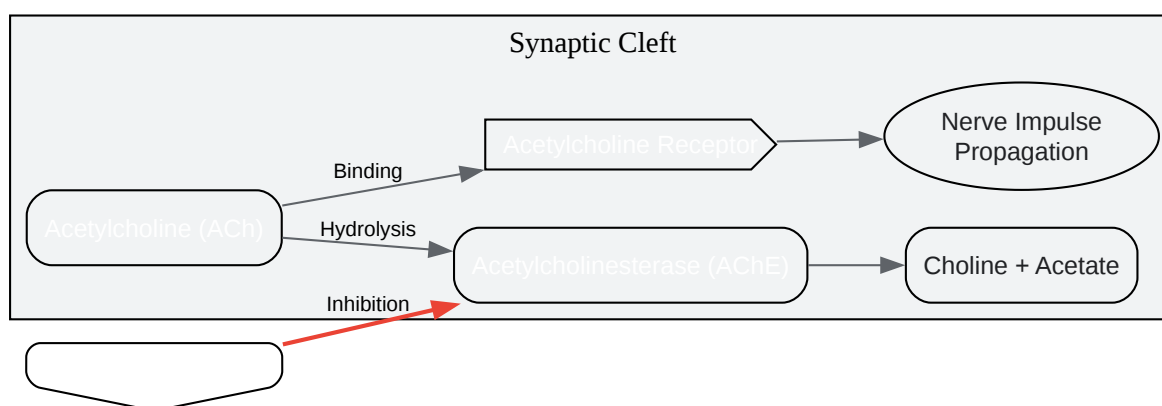
Toxicology of 3-Chloroaniline

3-Chloroaniline is a known toxicant. Its primary health effect is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen[7]. Repeated exposure in animal studies has shown that the hematopoietic system is the main target of toxicity[2]. While some in vitro and in vivo studies on its genotoxicity have yielded mixed results, it is not currently classified as a carcinogen[2][3].

Mechanism of Action and Signaling Pathways

Primary Mechanism of Action: Acetylcholinesterase Inhibition

Like other carbamate pesticides, the primary mechanism of toxicity for **Chlorbufam** is the inhibition of the acetylcholinesterase (AChE) enzyme. AChE is responsible for breaking down the neurotransmitter acetylcholine in synaptic clefts. By inhibiting AChE, **Chlorbufam** causes an accumulation of acetylcholine, leading to overstimulation of cholinergic receptors and subsequent neurotoxic effects[6]. This inhibition is reversible.



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Figure 2: Acetylcholinesterase Inhibition by **Chlorbufam**.

Secondary Mechanism: Oxidative Stress and the Nrf2 Pathway

Carbamate pesticides have been shown to induce oxidative stress, leading to an overproduction of reactive oxygen species (ROS). This can, in turn, affect the Nrf2 signaling pathway, which is a key regulator of the cellular antioxidant response. While specific studies on **Chlorbufam** are lacking, it is plausible that it could also modulate this pathway, contributing to its overall toxicity.

Experimental Protocols

Due to the obsolete status of **Chlorbufam**, specific experimental protocols for its toxicological evaluation are not publicly available. However, the following sections describe the standard methodologies based on the Organisation for Economic Co-operation and Development (OECD) guidelines that would be employed for such an assessment.

Acute Oral Toxicity (Based on OECD Guideline 423)

This test provides information on the health hazards likely to arise from a single oral exposure to a substance.

- **Test Animals:** Typically, young adult rats of a single sex (usually females as they are often slightly more sensitive) are used.
- **Procedure:** A sequential dosing approach is used. A single animal is dosed at a starting dose level. If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next is dosed at a lower level. This continues until the LD50 can be estimated.
- **Observations:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days post-dosing. A gross necropsy is performed on all animals at the end of the study.

Genotoxicity: Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)

This in vitro assay is used to detect gene mutations.

- **Test System:** Strains of *Salmonella typhimurium* and *Escherichia coli* that are auxotrophic for a specific amino acid (e.g., histidine or tryptophan) are used[8][9][10][11][12].
- **Procedure:** The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver). The mixture is plated on a minimal agar medium lacking the required amino acid[8][9][10][11][12].
- **Evaluation:** The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies[8][9][10][11][12].

A study on **Chlorbufam** reported that it was not mutagenic to *Salmonella typhimurium* strains TA1535, TA1537, TA1538, TA98, and TA100 in this type of test[6].

Chronic Toxicity (Based on OECD Guideline 408)

This study provides information on the potential health hazards from repeated exposure over a prolonged period.

- **Test Animals:** Typically, rats are used. At least 20 animals (10 male, 10 female) per group are required[13][14][15][16][17].
- **Procedure:** The test substance is administered daily in graduated doses to several groups of animals for 90 days. A control group receives the vehicle only[13][14][15][16][17].
- **Observations:** Daily clinical observations, weekly body weight and food consumption measurements, and periodic hematology and clinical chemistry analyses are performed. At the end of the study, all animals undergo a full necropsy and histopathological examination of organs and tissues[13][14][15][16][17].

Carcinogenicity (Based on OECD Guideline 451)

This long-term study is designed to assess the carcinogenic potential of a substance.

- **Test Animals:** Typically, rats and mice are used, with at least 50 animals of each sex per dose group[18][19][20][21].

- Procedure: The test substance is administered daily for a major portion of the animals' lifespan (e.g., 24 months for rats, 18-24 months for mice)[19][20][21]. At least three dose levels plus a control are used.
- Observations: Animals are monitored for clinical signs and the development of tumors. A complete histopathological examination of all organs and tissues from all animals is conducted[19][20][21].

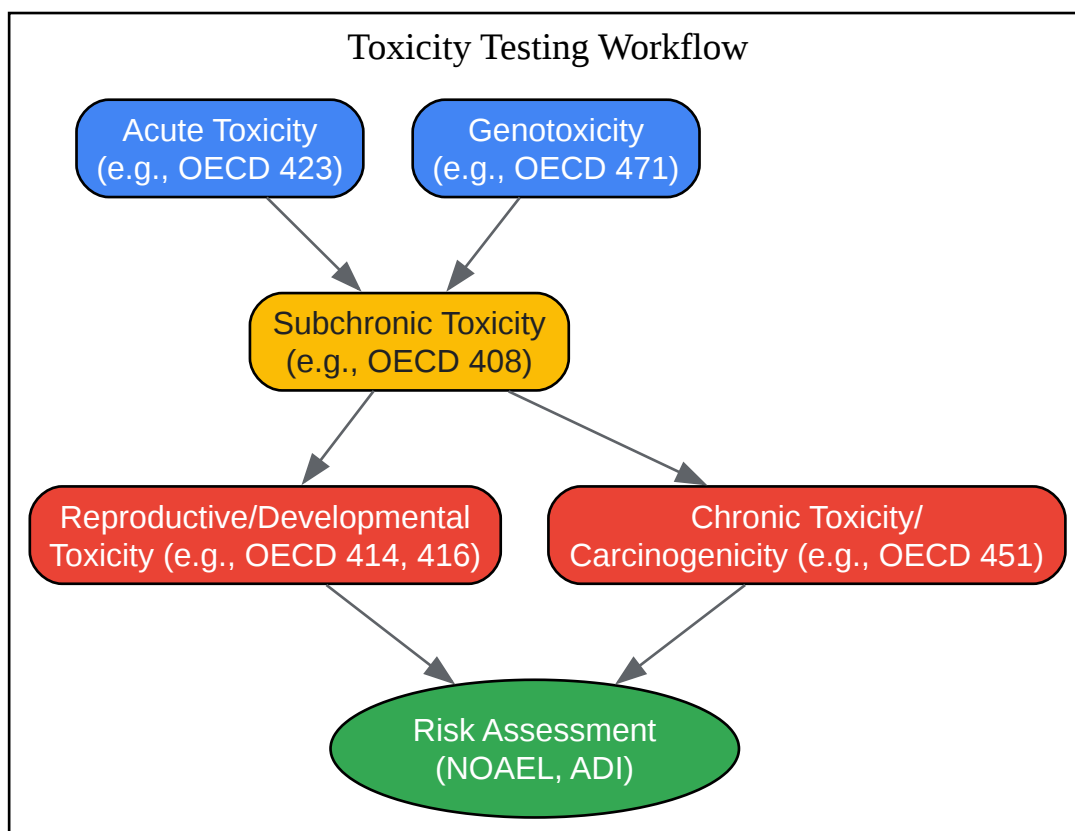
Reproductive and Developmental Toxicity

This study assesses the potential for adverse effects on the developing fetus.

- Test Animals: Usually conducted in rats and rabbits[7][22][23][24].
- Procedure: Pregnant females are dosed with the test substance during the period of organogenesis. The day before expected delivery, the females are euthanized, and the uterine contents are examined[7][22][23][24][25].
- Evaluation: Endpoints include maternal toxicity, number of implantations, resorptions, and live/dead fetuses. Fetuses are examined for external, visceral, and skeletal abnormalities[7][22][23][24][25].

This study evaluates the effects on male and female reproductive performance and on the offspring.

- Test Animals: Typically rats[26][27][28][29].
- Procedure: The test substance is administered to the parental (P) generation before mating, during mating, gestation, and lactation. The first-generation (F1) offspring are then selected and dosed through to the production of the second generation (F2)[26][27][28][29].
- Evaluation: A wide range of reproductive and developmental parameters are assessed, including fertility, gestation length, litter size, pup viability, and growth. Histopathology of reproductive organs is also performed[26][27][28][29].



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References

- 1. researchgate.net [researchgate.net]
- 2. NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. carlroth.com [carlroth.com]
- 4. oehha.ca.gov [oehha.ca.gov]
- 5. mhlw.go.jp [mhlw.go.jp]

- 6. Chlorbufam | C₁₁H₁₀ClNO₂ | CID 16073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. nib.si [nib.si]
- 9. oecd.org [oecd.org]
- 10. Reverse mutation test on bacteria according to OECD 471 - Analytice [analytice.com]
- 11. oecd.org [oecd.org]
- 12. Bacterial reverse mutation test [bio-protocol.org]
- 13. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. catalog.labcorp.com [catalog.labcorp.com]
- 17. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]
- 18. policycommons.net [policycommons.net]
- 19. oecd.org [oecd.org]
- 20. oecd.org [oecd.org]
- 21. quantics.co.uk [quantics.co.uk]
- 22. oecd.org [oecd.org]
- 23. catalog.labcorp.com [catalog.labcorp.com]
- 24. oecd.org [oecd.org]
- 25. ecetoc.org [ecetoc.org]
- 26. oecd.org [oecd.org]
- 27. catalog.labcorp.com [catalog.labcorp.com]
- 28. oecd.org [oecd.org]
- 29. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
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